molecular formula C11H19FO11 B1492443 Cellobiosyl fluoride CAS No. 103531-01-7

Cellobiosyl fluoride

Cat. No. B1492443
CAS RN: 103531-01-7
M. Wt: 346.26 g/mol
InChI Key: VRJATNBPLNYZMB-QZEXUODTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cellobiosyl fluoride is a profound chemical compound used in the realm of biomedical science. It is used to scrutinize and impede enzymes implicated in the intricate disintegration of cellulose . Its IUPAC name is (2S,3S,4S,5R,6R)-6- [ (2R,3S,4S,5R,6R)-2-fluoro-4,5,6-trihydroxy-2- (hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol .


Molecular Structure Analysis

The molecular formula of Cellobiosyl fluoride is C12H21FO10 . The molecular weight is 344.29 . More detailed structural analysis would require advanced techniques like electron microscopy, X-ray diffraction, and high-resolution solid-state NMR spectroscopy .


Physical And Chemical Properties Analysis

Cellobiosyl fluoride has a molecular weight of 344.29 and a molecular formula of C12H21FO10 . More detailed physical and chemical properties would require advanced techniques like electron microscopy, X-ray diffraction, and high-resolution solid-state NMR spectroscopy .

Scientific Research Applications

Enzymatic Polymerization and Cellodextrins Synthesis

Cellobiosyl fluoride has been demonstrated to be an effective donor in enzymatic stepwise condensations, leading to the synthesis of cellodextrins. A study by Fort et al. (2000) showcased the use of 4II-protected α-cellobiosyl fluoride in producing high yields of cellodextrins ranging from degree of polymerization 3 to 6 when catalyzed by the Cel7B E197A glycosynthase from Humicola insolens (Fort et al., 2000).

Synthesis of Methylated Cellulose Derivatives

In the study by Okamoto et al. (1997), novel cellobiose derivatives including 6-O-methyl, 6′-O-methyl, and 6,6′-di-O-methyl- β-cellobiosyl fluorides were prepared. These compounds showed potential for enzymatic polymerization, particularly 6-O-methyl-β-cellobiosyl fluoride, which was polymerized to produce an alternatingly 6-O-methylated cellulose derivative (Okamoto et al., 1997).

Hydrolysis and Kinetics Studies

Research by Becker et al. (2000) and Konstantinidis et al. (1993) investigated the hydrolysis of alpha- and beta-cellobiosyl fluorides by cellobiohydrolases. They observed Michaelis-Menten kinetics in the hydrolysis process and noted differences in the enzymatic reaction mechanism, shedding light on the enzyme-substrate interactions involving cellobiosyl fluorides (Becker et al., 2000); (Konstantinidis et al., 1993).

Synthetic Polymer Studies

The application of cellobiosyl fluoride extends to synthetic polymer studies. Morawetz (1979) discussed the use of fluorimetry in examining the properties and behaviors of synthetic polymers, highlighting the importance of such studies in understanding polymer dynamics (Morawetz, 1979).

Analytical Chemistry and Sensing Applications

In analytical chemistry, the properties of fluoride ions, including those associated with cellobiosyl fluoride, have been leveraged for the development of novel sensing and detection methods. Cametti and Rissanen (2009, 2013) explored fluoride ion recognition and sensing, highlighting its significance in various applications ranging from industrial to health-related contexts (Cametti & Rissanen, 2009); (Cametti & Rissanen, 2013).

Biological and Environmental Health Research

Fluoride, including its application in compounds like cellobiosyl fluoride, has been extensively studied in the context of dental health and environmental impact. Fejerskov (2004) discussed the paradigm shifts in understanding fluoride's role in dental caries prevention, emphasizing the need for ongoing research to optimize its use (Fejerskov, 2004).

Future Directions

With the identification of a large number of genes encoding cellulose synthases and cellulose synthase-like proteins in vascular plants and the supposed role of a number of other proteins in cellulose biosynthesis, a complete understanding of this process will necessitate a wider variety of research tools and approaches than was thought to be required a few years back . The enzymatic synthesis of cellulose can be achieved via polycondensation of β-cellobiosyl fluoride monomer . This provides precise information on the production of synthetic cellulose and cello-oligomers catalyzed by cellulase on a laboratory scale .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FO11/c12-11(1-13)7(3(15)5(17)9(20)23-11)21-10-6(18)2(14)4(16)8(19)22-10/h2-10,13-20H,1H2/t2-,3-,4-,5+,6+,7-,8-,9+,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJATNBPLNYZMB-QZEXUODTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)O)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@]1([C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cellobiosyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.